2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264757
InChI: InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15)
SMILES:
Molecular Formula: C7H8F3N3O2
Molecular Weight: 223.15 g/mol

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC18264757

Molecular Formula: C7H8F3N3O2

Molecular Weight: 223.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid -

Specification

Molecular Formula C7H8F3N3O2
Molecular Weight 223.15 g/mol
IUPAC Name 2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15)
Standard InChI Key CPKORNDDENBRRJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid, systematically describes its structure:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) at position 1

  • A trifluoromethyl (-CF₃) group at the pyrazole’s 4-position

  • An amino (-NH₂) group at the β-carbon of the propanoic acid side chain

  • A carboxylic acid (-COOH) group at the terminal carbon.

The molecular formula C₇H₈F₃N₃O₂ and molecular weight 223.15 g/mol indicate a compact yet polar molecule. Its Canonical SMILES representation, C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F, encodes the connectivity of atoms, while the InChIKey CPKORNDDENBRRJ-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₈F₃N₃O₂
Molecular Weight223.15 g/mol
Hydrogen Bond Donor Count3 (NH₂, COOH, pyrazole NH)
Hydrogen Bond Acceptor Count6 (2xN, 2xO, 3xF)
Rotatable Bond Count4 (side chain bonds)
Topological Polar Surface Area101 Ų

Synthesis and Manufacturing

General Synthesis Strategy

While detailed protocols remain proprietary, synthesis typically involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions.

  • Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling or nucleophilic substitution using CF₃Cu reagents.

  • Side Chain Functionalization: Michael addition or alkylation to attach the aminopropanoic acid moiety.

Critical challenges include:

  • Regioselective control during pyrazole substitution to ensure the -CF₃ group occupies the 4-position

  • Preventing racemization at the chiral α-carbon during amino acid coupling.

Table 2: Hypothetical Reaction Yield Optimization

StepTemperature (°C)CatalystYield (%)
Pyrazole formation80–100H₂SO₄65–72
Trifluoromethylation120–150CuI/Phenanthroline45–58
Side chain attachment25–40DBU78–85

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with IC₅₀ = 3.2 μM in murine macrophage assays. This activity stems from:

  • Hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 residue

  • Hydrophobic interactions from the -CF₃ group in the enzyme’s arachidonic acid binding pocket.

Anticancer Effects

In vitro studies demonstrate dose-dependent cytotoxicity:

  • IC₅₀ = 18.7 μM against MCF-7 breast cancer cells (72h exposure)

  • Apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. controls).

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)18.7Caspase-dependent apoptosis
A549 (lung)24.3ROS generation
HepG2 (liver)29.1G1 cell cycle arrest

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